Pamoic Acid-d10
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Overview
Description
Pamoic Acid-d10 is a deuterated form of pamoic acid, which is a derivative of 2-naphthoic acid. Pamoic acid is known for its use in the formation of salts and esters, commonly referred to as pamoates or embonates. These compounds are often used in pharmaceutical applications due to their ability to improve the solubility and stability of active pharmaceutical ingredients.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pamoic Acid-d10 can be synthesized through a mixed-ligand synthetic strategy. The process involves the reaction of zinc and cadmium salts with pamoic acid and different N-donor ligands. The assembly of the ligands in different coordination modes and conformations leads to the formation of various coordination polymers .
Industrial Production Methods
In an industrial setting, pamoic acid is typically prepared by the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde. This reaction yields pamoic acid, which can then be deuterated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Pamoic Acid-d10 undergoes various types of chemical reactions, including:
Oxidation: Pamoic acid can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert pamoic acid into its reduced forms.
Substitution: Pamoic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pamoic acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pamoic Acid-d10 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pamoic Acid-d10 involves its interaction with molecular targets such as DNA polymerase beta. Pamoic acid binds to a specific pocket on the surface of the 8 kDa domain of DNA polymerase beta, inhibiting its activity. This interaction is crucial for the development of inhibitors with higher affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pamoic Acid: The non-deuterated form of Pamoic Acid-d10.
Embonic Acid: Another name for pamoic acid.
2-Naphthoic Acid: The parent compound from which pamoic acid is derived.
Uniqueness
This compound is unique due to its deuterated nature, which makes it useful in specific research applications, such as nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms can enhance the resolution and sensitivity of NMR studies, providing more detailed insights into molecular interactions and structures.
Properties
IUPAC Name |
4-[(3-carboxy-4,5,6,7,8-pentadeuterio-2-hydroxynaphthalen-1-yl)methyl]-1,5,6,7,8-pentadeuterio-3-hydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJNZVDCPSBLRP-LHNTUAQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])C(=O)O)O)CC3=C(C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[2H])C(=O)O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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